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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)azetidine

Cat. No.: B15268126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Cyclopentyloxy)azetidine is a valuable saturated heterocyclic building block in medicinal

chemistry. Its rigid four-membered ring system, substituted with a bulky cyclopentyloxy group,

offers a unique three-dimensional scaffold that can be exploited to modulate the

physicochemical and pharmacological properties of drug candidates. The azetidine nitrogen

provides a convenient handle for further functionalization, allowing for the exploration of diverse

chemical space. This document provides an overview of the applications of 3-
(Cyclopentyloxy)azetidine in drug discovery, with a focus on its use in the development of

Acetyl-CoA Carboxylase (ACC) inhibitors.

Application: Building Block for Acetyl-CoA
Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylases (ACC1 and ACC2) are key enzymes in the fatty acid synthesis and

oxidation pathways.[1] Inhibition of ACC has emerged as a promising therapeutic strategy for

the treatment of metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty

liver disease (NAFLD), as well as certain types of cancer.[1] 3-(Cyclopentyloxy)azetidine
serves as a key intermediate in the synthesis of potent ACC inhibitors, as described in patent

literature.[2]
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Signaling Pathway of Acetyl-CoA Carboxylase
The activity of ACC is tightly regulated by both allosteric mechanisms and covalent

modification. The diagram below illustrates the central role of ACC in lipid metabolism and its

regulation.
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Fig. 1: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) regulation.

Quantitative Data
The following table summarizes the in vitro activity of a representative ACC inhibitor

synthesized using a 3-substituted azetidine building block, as disclosed in patent

WO2013098373A1. While the patent does not explicitly link 3-(Cyclopentyloxy)azetidine to a

specific final compound with its corresponding IC50 value, the data for a structurally related
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example is presented to illustrate the potency that can be achieved with this class of

compounds.

Compound Example (from
WO2013098373A1)

Target IC50 (nM)

Example 1 Human ACC1 28

Example 1 Human ACC2 45

Experimental Protocols
General Synthesis of an N-Acylated 3-
(Cyclopentyloxy)azetidine Derivative
This protocol describes a general method for the acylation of 3-(Cyclopentyloxy)azetidine
with a carboxylic acid, a common step in the synthesis of ACC inhibitors.

Start Materials:
- 3-(Cyclopentyloxy)azetidine
- Carboxylic Acid (R-COOH)

- Coupling Agent (e.g., HATU)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF)

Reaction Mixture:
Combine starting materials in solvent.

Stir at room temperature.

Aqueous Work-up:
- Dilute with water.

- Extract with organic solvent (e.g., EtOAc).

Purification:
- Dry organic layer (e.g., Na2SO4).

- Concentrate under reduced pressure.
- Purify by column chromatography.

Final Product:
N-Acyl-3-(cyclopentyloxy)azetidine

Click to download full resolution via product page

Fig. 2: General workflow for the synthesis of N-acylated 3-(cyclopentyloxy)azetidine
derivatives.

Materials:

3-(Cyclopentyloxy)azetidine hydrochloride

Carboxylic acid of interest

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

Stir the mixture at room temperature for 15 minutes.

Add a solution of 3-(Cyclopentyloxy)azetidine hydrochloride (1.2 eq) and DIPEA (1.2 eq) in

DMF.

Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to afford the desired N-

acylated 3-(cyclopentyloxy)azetidine.
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Protocol for In Vitro ACC Inhibition Assay
(Transcreener® ADP² Assay)
This protocol is based on the Transcreener® ADP² FP Assay, a common method for measuring

the activity of ATP-dependent enzymes like ACC. The assay detects the production of ADP, a

product of the ACC-catalyzed reaction.
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Start:
- Prepare reagents:

  - ACC enzyme
  - Test compounds

  - ATP, Acetyl-CoA, Bicarbonate
  - Assay buffer

Enzyme Reaction:
- Add ACC enzyme to wells.

- Add test compounds.
- Initiate reaction with substrates (ATP, Acetyl-CoA, HCO3-).

Incubate at Room Temperature

ADP Detection:
- Add Transcreener® ADP² Detection Mix

  (ADP Alexa Fluor 633 Tracer and ADP² Antibody-IRDye QC-1).

Incubate at Room Temperature

Read Plate:
- Measure Fluorescence Polarization.

Data Analysis:
- Calculate % inhibition.

- Determine IC50 values.

Click to download full resolution via product page

Fig. 3: Experimental workflow for the in vitro ACC inhibition assay.
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Materials:

Recombinant human ACC1 or ACC2 enzyme

Test compounds (dissolved in DMSO)

ATP

Acetyl-CoA

Sodium Bicarbonate (NaHCO3)

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.01% Brij-35)

Transcreener® ADP² FP Assay Kit (containing ADP Alexa Fluor 633 Tracer and ADP²

Antibody-IRDye QC-1)

384-well, low-volume, black plates

A plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add a small volume of the test compound dilutions.

Add the ACC enzyme to each well.

Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and NaHCO3. The

final concentration of DMSO should be kept low (e.g., <1%).

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

Stop the reaction and detect the generated ADP by adding the Transcreener® ADP²

Detection Mix.

Incubate the plate at room temperature for 60 minutes to allow the detection reaction to

reach equilibrium.
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Measure the fluorescence polarization on a compatible plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a four-parameter logistic equation.

Conclusion
3-(Cyclopentyloxy)azetidine is a valuable and versatile building block for the synthesis of

complex molecules in drug discovery pipelines. Its application in the development of potent

ACC inhibitors highlights its potential for creating novel therapeutics for metabolic diseases and

cancer. The provided protocols offer a starting point for the synthesis and evaluation of new

chemical entities incorporating this promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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